molecular formula C9H9Cl3N4 B1430084 {[4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}amine hydrochloride CAS No. 1351632-99-9

{[4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}amine hydrochloride

Cat. No.: B1430084
CAS No.: 1351632-99-9
M. Wt: 279.5 g/mol
InChI Key: POQQSEHFABBAQC-UHFFFAOYSA-N
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Description

{[4-(3,4-Dichlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}amine hydrochloride is a synthetic small molecule featuring a 1,2,4-triazole core substituted at the 4-position with a 3,4-dichlorophenyl group. A methylamine side chain is attached to the triazole’s 3-position, protonated as a hydrochloride salt. The 3,4-dichlorophenyl moiety is a notable pharmacophore, also found in sertraline hydrochloride, a selective serotonin reuptake inhibitor (SSRI) .

Key structural attributes:

  • Triazole ring: Provides hydrogen-bonding capabilities and metabolic stability.
  • 3,4-Dichlorophenyl group: Enhances lipophilicity and electronic effects, influencing receptor binding.
  • Methylamine hydrochloride: Improves solubility and bioavailability.

Properties

IUPAC Name

[4-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N4.ClH/c10-7-2-1-6(3-8(7)11)15-5-13-14-9(15)4-12;/h1-3,5H,4,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POQQSEHFABBAQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=NN=C2CN)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}amine hydrochloride typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and a suitable precursor, such as an alkyne or azide.

    Introduction of the Dichlorophenyl Group: The 3,4-dichlorophenyl group is introduced via a substitution reaction, often using a chlorinated aromatic compound and a suitable base.

    Methylation: The triazole derivative is then methylated using a methylating agent like methyl iodide.

    Formation of the Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring or the dichlorophenyl group is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Various nucleophiles, bases, and solvents depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to {[4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}amine hydrochloride exhibit notable antimicrobial properties. For instance, studies have shown that triazole derivatives can effectively inhibit the growth of various bacteria and fungi. The mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways.

Case Study : A study demonstrated that certain triazole derivatives exhibited significant activity against fungal strains such as Candida albicans and bacterial strains like Staphylococcus aureus . This suggests potential applications in developing new antifungal and antibacterial agents.

Anticancer Properties

Triazole compounds have been investigated for their anticancer properties. The ability of these compounds to inhibit specific enzymes involved in cancer cell proliferation has been a focal point of research.

Case Study : Research on related triazole compounds revealed their effectiveness in inhibiting the growth of cancer cell lines through apoptosis induction and cell cycle arrest . This opens avenues for exploring this compound as a potential anticancer agent.

Neuroprotective Effects

The neuroprotective potential of triazole derivatives has garnered attention in the context of neurodegenerative diseases such as Alzheimer’s disease. These compounds may act as acetylcholinesterase inhibitors, thereby enhancing acetylcholine levels and improving cognitive function.

Case Study : A study highlighted the synthesis of triazole-based compounds that demonstrated promising acetylcholinesterase inhibitory activity, suggesting their potential use in treating neurodegenerative disorders . This aligns with the properties of this compound.

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key methods include:

  • Cyclization Reactions : Formation of the triazole ring through cyclization of hydrazones with carbonyl compounds.
  • Substitution Reactions : Introduction of the dichlorophenyl group via nucleophilic substitution methods.

Comparative Analysis of Triazole Derivatives

The following table summarizes various triazole derivatives and their corresponding biological activities:

Compound NameActivity TypeReference
Compound AAntimicrobial
Compound BAnticancer
Compound CNeuroprotective

Mechanism of Action

The mechanism of action of {[4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}amine hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

The 3,4-dichlorophenyl group distinguishes this compound from analogs with substituents like methoxy, nitro, or halogen variations. These modifications impact electronic properties, solubility, and biological activity.

Table 1: Comparison of Triazole Derivatives with Varying Aromatic Substituents
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Spectral Features (¹H NMR δ, ppm)
{[4-(3,4-Dichlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}amine hydrochloride 3,4-Cl₂C₆H₃ C₉H₈Cl₃N₄ 296.55 Not reported Not reported Triazole NCH=C: ~7.95; CH₂N: ~3.71
2-(5-(3-Methoxyphenyl)-4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride 3-OCH₃C₆H₄ C₁₁H₁₄ClN₄O 265.71 235–236 48 Aromatic H: 6.8–7.5; CH₂NH₂: ~2.8
{[4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride 4-ClC₆H₄ C₉H₁₀Cl₃N₄ 280.56 Not reported Not reported CH₂N: ~3.7; Cl-substituted Ar-H: ~7.7
{[4-(4-Fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride 4-FC₆H₄ C₉H₁₀Cl₂FN₄ 264.11 Not reported Not reported F-substituted Ar-H: ~7.5–8.0

Key Observations :

  • Electron-Donating Groups (e.g., OCH₃) : Improve solubility but may reduce metabolic stability .
  • Dihydrochloride Salts : Compounds like the 4-chlorophenyl analog exhibit higher molecular weight due to additional HCl, affecting crystallinity .

Chain Length and Functional Group Modifications

The target compound’s methylamine side chain contrasts with ethanamine or acetic acid derivatives, altering pharmacokinetic profiles.

Table 2: Impact of Side Chain Modifications
Compound Name Side Chain Functional Group Key Properties
This compound -CH₂NH₂·HCl Amine Enhanced basicity; protonated at physiological pH
2-(5-(4-Nitrophenyl)-4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride -CH₂CH₂NH₂·HCl Amine Longer chain may increase flexibility and volume of distribution
2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]acetic acid hydrochloride -CH₂COOH·HCl Carboxylic acid Ionizable group improves aqueous solubility

Key Observations :

  • Methylamine vs. Ethanamine : Shorter chains may reduce steric hindrance, favoring receptor penetration.
  • Carboxylic Acid Derivatives : Offer improved solubility but lower membrane permeability .

Biological Activity

{[4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}amine hydrochloride, with the CAS number 1351632-99-9, is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, pharmacological properties, and potential therapeutic applications based on recent research findings.

  • IUPAC Name : (4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl)methanamine hydrochloride
  • Molecular Formula : C9H9Cl3N4
  • Molecular Weight : 279.56 g/mol
  • Purity : 95% .

Biological Activity Overview

The biological activities of this compound have been explored in various studies, focusing primarily on its anti-inflammatory and antimicrobial properties.

Anti-inflammatory Activity

Recent studies have highlighted the compound's potential as an anti-inflammatory agent. In vitro assays demonstrated that derivatives of triazole compounds exhibit significant inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
3b19.45 ± 0.0731.4 ± 0.12
4b26.04 ± 0.3623.8 ± 0.20
4d28.39 ± 0.0334.4 ± 0.10

These results indicate that certain derivatives of the triazole compound can effectively inhibit both COX-1 and COX-2 enzymes, suggesting a potential therapeutic role in managing inflammatory conditions .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Studies have reported its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating potent activity.

PathogenMIC (μg/mL)
Staphylococcus aureus3.12 - 12.5
Escherichia coli>10

These findings suggest that the compound could serve as a lead structure for developing new antibacterial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of triazole derivatives. Modifications to the phenyl ring and triazole core have been shown to enhance anti-inflammatory and antimicrobial activities.

Key Findings:

  • The presence of electron-withdrawing groups on the phenyl ring increases potency against COX enzymes.
  • Substituents at specific positions on the triazole ring can significantly affect the compound's overall activity .

Case Studies and Research Findings

Several case studies have explored the pharmacological effects of this compound:

  • In Vivo Studies : Animal models demonstrated that compounds with similar structures exhibited anti-inflammatory effects comparable to established drugs like celecoxib and diclofenac.
  • Docking Studies : Molecular docking simulations revealed that these compounds bind effectively to active sites on COX enzymes, providing insights into their mechanism of action .

Q & A

Q. How should batch-to-batch variability in impurity profiles be addressed during scale-up?

  • Methodology : Implement process analytical technology (PAT) for real-time monitoring of key intermediates. Use design of experiments (DoE) to optimize parameters like reaction temperature and catalyst loading, referencing sertraline hydrochloride’s scaled synthesis .

Tables for Key Data

Property Value/Technique Reference
Molecular Weight288.61 g/mol (C10_{10}H9_{9}Cl2_{2}N4_{4}·HCl)
Solubility (DMSO)>5 mg/mL
Cytotoxicity (IC50_{50})4.78 μM (MCF-7 cells, triazole analog)
HPLC RRT Impurities0.88–0.95

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{[4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}amine hydrochloride
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{[4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.